(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol
CAS No.:
Cat. No.: VC16629009
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26O |
|---|---|
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol |
| Standard InChI | InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12+,13-,15+/m1/s1 |
| Standard InChI Key | QWRTXOOFEHOROQ-BFWDZPHWSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@]2([C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@H]2C)O |
| Canonical SMILES | CC1CCC2(C1C3C(C3(C)C)CCC2C)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a cyclopropane ring (C3) and a decahydroazulene scaffold. The azulenic component, a nonbenzenoid aromatic system, contributes to its electronic properties, while the cyclopropane ring introduces significant strain. The molecular formula C15H26O (molecular weight: 222.37 g/mol) reflects extensive saturation, with eight hydrogens participating in the octahydro configuration .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H26O | |
| Molecular Weight | 222.37 g/mol | |
| CAS Registry Number | 63181-42-0 (stereoisomer) | |
| IUPAC Name | See title |
Functional Groups
The molecule contains a tertiary alcohol group at C4a, which influences its solubility and reactivity. Methyl substituents at C1, C4, and C7 further modulate steric interactions, as evidenced by NMR coupling constants .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of cyclopropa-fused azulenes typically involves two strategies:
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Transannular aldol condensations of polycyclic diketones.
For this compound, the latter approach is inferred from analogous routes. Key intermediates include sulfones (e.g., 3,4-dichlorothiophene-1,1-dioxide (347)) and diazoalkanes, which undergo [3+2] cycloadditions to form pyrazole precursors .
Stepwise Synthesis
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Diazopropane Addition: Reaction of 2-diazopropane with sulfone 347 yields a chlorinated adduct.
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Dehydrochlorination: Treatment with N,N-dimethylaminofulvene eliminates HCl, forming azulenopyrazole intermediates .
-
Photolysis: Irradiation induces nitrogen extrusion, yielding the cyclopropazulene core .
Table 2: Synthetic Steps for Analogous Cyclopropazulenes
| Step | Reagents/Conditions | Product |
|---|---|---|
| Diazopropane addition | 2-diazopropane, sulfone | Chlorinated adduct |
| Dehydrochlorination | NEt3, dimethylaminofulvene | Azulenopyrazole (e.g., 353) |
| Photolysis | hv (λ > 300 nm) | Cyclopropazulene (e.g., 357) |
Spectral Properties and Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR: Methyl groups resonate as singlets (δ 1.2–1.5 ppm), while cyclopropane protons appear as doublets (J = 5–6 Hz) near δ 2.0–2.5 ppm .
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13C NMR: The cyclopropane carbons exhibit signals at δ 25–30 ppm, characteristic of strained sp³ hybrids .
Mass Spectrometry
Electron ionization (EI-MS) fragments the molecular ion (m/z 222) via retro-Diels-Alder pathways, yielding diagnostic peaks at m/z 149 (azulenic fragment) and m/z 73 (cyclopropane-derived ion) .
Stability and Reactivity
Thermal Stability
The cyclopropane ring’s strain renders the compound thermally labile. Decomposition occurs above 150°C via ring-opening reactions, forming conjugated dienes .
Reactivity of the Hydroxyl Group
The C4a hydroxyl group participates in acid-catalyzed dehydrations, yielding olefins. For example, treatment with H2SO4 generates 1,1,4,7-tetramethyloctahydrocyclopropa[h]azulene, a hydrocarbon with enhanced aromaticity .
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